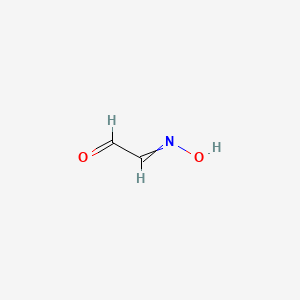

Glyoxalmonoxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3NO2 |

|---|---|

Molecular Weight |

73.05 g/mol |

IUPAC Name |

2-hydroxyiminoacetaldehyde |

InChI |

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H |

InChI Key |

PRRPUEWAMYRKPC-UHFFFAOYSA-N |

Canonical SMILES |

C(=NO)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Glyoxalmonoxime Derivatives

Traditional Synthesis Routes and Their Evolution

The foundational methods for synthesizing glyoxalmonoxime derivatives have traditionally relied on established organic reactions, primarily condensation chemistry. These routes have been refined over time to enhance efficiency and product yields.

Condensation Reactions and Precursor Chemistry

The classical approach to forming the oxime functional group involves the condensation reaction between a carbonyl compound and hydroxylamine (B1172632) or its derivatives. In the context of this compound, this involves a precursor molecule containing the glyoxal (B1671930) skeleton. A key precursor is diethoxyacetaldehyde, which serves as a masked form of glyoxal. The reaction of diethoxyacetaldehyde with hydroxylamine or various O-alkylhydroxylamines provides the corresponding oxime and O-alkyloximes. thieme-connect.com This method represents a direct and fundamental application of condensation chemistry to produce masked this compound derivatives. thieme-connect.comtowson.edunumberanalytics.com

Another traditional, though less direct, route involves the cleavage of a larger precursor molecule. For instance, the sodium ethoxide-catalyzed cleavage of azo-N,N′-bis(2,2-diethoxyethyl)-N,N′-dioxide has been reported to yield 1-hydroxyimino-2,2-diethoxyethane, a masked form of this compound. thieme-connect.com This demonstrates an alternative strategic approach where the core structure is generated through fragmentation rather than direct condensation.

Optimization of Reaction Conditions and Yields

Efforts to improve traditional syntheses have focused on optimizing reaction parameters to maximize yields and control product formation. The synthesis of 1-hydroxyimino-2,2-diethoxyethane and its O-alkyl derivatives from diethoxyacetaldehyde has been a subject of such optimization. thieme-connect.com The reaction conditions, including the choice of base and solvent, are critical. For example, the sodium salt of the oxime can be prepared and subsequently alkylated to yield O-alkyloximes. thieme-connect.com

Research has demonstrated that reacting diethoxyacetaldehyde with different O-alkylhydroxylamines effectively produces a range of derivatives. This allows for the synthesis of a library of compounds from a common precursor, as detailed in the table below.

Table 1: Synthesis of Diethoxyacetaldehyde O-alkyloxime Derivatives This table is generated based on data from the text describing the reaction of diethoxyacetaldehyde with various O-alkylhydroxylamines.

| Reactant (O-Alkylhydroxylamine) | Product (Diethoxyacetaldehyde O-alkyloxime) | Reference |

|---|---|---|

| Hydroxylamine | 1-Hydroxyimino-2,2-diethoxyethane | thieme-connect.com |

| O-Methylhydroxylamine | 1-Methoxyimino-2,2-diethoxyethane | thieme-connect.com |

| O-Ethylhydroxylamine | 1-Ethoxyimino-2,2-diethoxyethane | thieme-connect.com |

| O-Propylhydroxylamine | 1-Propoxyimino-2,2-diethoxyethane | thieme-connect.com |

| O-Butylhydroxylamine | 1-Butoxyimino-2,2-diethoxyethane | thieme-connect.commolaid.com |

Novel and Green Synthetic Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include catalytic, solvent-free, and flow chemistry approaches, which aim to reduce waste, energy consumption, and the use of hazardous materials. nbu.ac.innbu.ac.in

Catalytic and Solvent-Free Syntheses

Catalytic methods offer the advantage of increasing reaction rates and selectivity while using only a small amount of a catalyst. ovgu.de In the synthesis of compounds related to glyoxal, such as methyl glycolate, solid base catalysts like MgO-ZrO2 have been used effectively to convert glyoxal in the presence of methanol (B129727). lp.edu.ua This highlights the potential for using strong base catalysts to promote reactions like the intramolecular Cannizzaro-type reaction that can be relevant to glyoxal derivatives. lp.edu.ua

Solvent-free synthesis is a key area of green chemistry that eliminates the need for potentially toxic and volatile organic solvents. nbu.ac.inrsc.org These reactions are often conducted by heating the neat reactants or by using mechanical energy, such as in ball milling. researchgate.netchemistryviews.org For example, the synthesis of N-aryl carbamates has been achieved in good yields by heating 2-oximinoacetoacetates with anilines at 130°C for a few minutes under solvent-free conditions. researchgate.net This demonstrates that oxime derivatives, structurally similar to this compound, are amenable to solvent-free reaction conditions, suggesting a viable green route for related syntheses. researchgate.netnih.gov

Mechanochemical and Flow Chemistry Applications

Mechanochemistry, typically involving ball milling, provides energy to a reaction through mechanical force, allowing for solvent-free reactions and access to unique reaction pathways. rsc.org This technique is gaining traction for its ability to produce various organic molecules efficiently and sustainably. rsc.orgchemistryviews.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability. mdpi.comyoutube.comgoflow.at This methodology allows for precise control over reaction parameters like temperature and mixing, and the small reactor volumes enhance heat transfer and improve safety, especially for highly exothermic or hazardous reactions. goflow.ateuropa.eucam.ac.uk While the principles of flow chemistry are widely applied in the synthesis of fine chemicals and pharmaceuticals, mdpi.comeuropa.eu specific, documented applications for the synthesis of this compound itself were not prominent in the reviewed literature. However, the expansion of flow chemistry into diverse areas of organic synthesis suggests its potential applicability for producing this compound derivatives in a controlled and continuous manner. goflow.atcam.ac.uk

Stereoselective and Regioselective Synthesis of this compound Isomers

Controlling the specific arrangement of atoms in a molecule is a central challenge in organic synthesis. Regioselectivity refers to the control of which position on a molecule reacts, while stereoselectivity refers to the control over the three-dimensional orientation of the resulting product. numberanalytics.comwisdomlib.org For this compound derivatives, the oxime functional group can exist as E (entgegen) and Z (zusammen) stereoisomers.

The synthesis of these isomers with high selectivity is crucial for many applications. Research has shown that the direct synthesis of masked this compound can lead to a mixture of isomers. For example, the sodium ethoxide-catalyzed cleavage of azo-N,N′-bis(2,2-diethoxyethyl)-N,N′-dioxide yields an E/Z mixture of 1-hydroxyimino-2,2-diethoxyethane in a 6.5:1 ratio. thieme-connect.com

However, subsequent reaction steps can be tailored to favor a particular isomer. The alkylation of the sodium salt of the oxime provides a method to selectively produce the E-isomers of the corresponding O-alkyloximes. thieme-connect.com This demonstrates a regioselective and stereoselective transformation where the alkyl group is added to the oxime oxygen, predominantly yielding one stereoisomer. This control is vital for producing compounds with well-defined structures. nih.govmdpi.comnih.gov

Table 2: Stereoselective Synthesis of 1-Hydroxyimino-2,2-diethoxyethane This table is generated based on data from the text describing synthetic methods and resulting isomer ratios.

| Synthetic Method | Product | Isomer Ratio (E:Z) | Reference |

|---|---|---|---|

| Sodium ethoxide-catalyzed cleavage of azo-N,N′-bis(2,2-diethoxyethyl)-N,N′-dioxide | 1-Hydroxyimino-2,2-diethoxyethane | 6.5 : 1 | thieme-connect.com |

| Alkylation of the oxime sodium salt | O-Alkyloxyimino-2,2-diethoxyethanes | Mainly E-isomer | thieme-connect.com |

Advanced Spectroscopic and Diffractional Investigations of Molecular Architecture and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For glyoxalmonoxime, NMR studies have been instrumental in understanding its conformational preferences and the electronic environment of its atoms. researchgate.netscispace.com Theoretical studies have also been conducted to complement experimental NMR data. mdpi.com

In a reported ¹H NMR spectrum of a glyoxal (B1671930) monoxime derivative, specific chemical shifts were observed. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, a doublet for the H-1 proton appeared at 8.70 ppm, while a double doublet for another proton was recorded at 8.32 ppm. sjofsciences.com Another study reported the ¹H NMR spectrum of glyoxaloxime methylhydrazone, a related compound, which is a precursor in the synthesis of 2-methyltriazole-1-oxide from glyoxal. scispace.com

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.70 | d (doublet) |

| - | 8.32 | dd (double doublet) |

Dynamic NMR (DNMR) spectroscopy is utilized to study time-dependent processes like conformational changes and chemical exchange. oxfordsciencetrove.comnumberanalytics.com By analyzing NMR spectra at various temperatures, it is possible to determine the rates and mechanisms of these dynamic events. numberanalytics.comrsc.org For molecules like this compound, which can exist in different conformations due to rotation around single bonds, DNMR can provide valuable information about the energy barriers between these conformers. mdpi.comacs.org While specific DNMR studies on this compound are not extensively detailed in the provided results, the principles of DNMR are broadly applicable to understanding its potential dynamic behaviors in solution. oxfordsciencetrove.comnumberanalytics.com

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning NMR signals in complex molecules. libretexts.orgnih.gov These experiments reveal correlations between different nuclei, helping to piece together the molecular structure. libretexts.org For instance, a 2D COSY H-H experiment on a glyoxal monoxime derivative was mentioned as being performed. sjofsciences.com Such techniques are crucial for confirming the connectivity of atoms within the this compound framework, especially when dealing with overlapping signals in the 1D spectrum. libretexts.orgnih.gov The application of these advanced NMR methods is particularly important for the structural elucidation of proteins and other large biomolecules in solution, including in-cell NMR studies. umb.edu

Dynamic NMR Studies and Exchange Phenomena

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nanografi.com It is highly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. mdpi.comnanografi.com

The infrared spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to its functional groups. sjofsciences.com Theoretical calculations, often using density functional theory (DFT), are employed to aid in the assignment of these vibrational modes. mdpi.comscienceasia.orgglobalauthorid.com For example, the IR spectra of related compounds have been analyzed to identify stretching and bending vibrations of C=O, C=N, N-O, and O-H groups. sjofsciences.com The position and intensity of these bands can shift depending on the molecular conformation and the presence of hydrogen bonding. mdpi.com

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (oxime) | 3600 - 3200 | Stretching |

| C=O (aldehyde) | 1740 - 1720 | Stretching |

| C=N (oxime) | 1690 - 1640 | Stretching |

| N-O (oxime) | 960 - 930 | Stretching |

Note: The values in this table are approximate and can vary based on the specific molecular environment and physical state.

Raman spectroscopy offers complementary information to IR spectroscopy. nanografi.com A significant advancement in this area is Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. horiba.comedinst.comwikipedia.org This enhancement allows for the detection of molecules at very low concentrations, even down to the single-molecule level. wikipedia.orgclinmedjournals.org

SERS is particularly useful for studying the interaction of molecules with surfaces. horiba.com While specific SERS studies on this compound were not found in the search results, the technique holds great potential for analyzing its adsorption behavior on metallic substrates and for trace detection in various matrices. clinmedjournals.orgmdpi.com The enhancement effect in SERS arises from both electromagnetic and chemical mechanisms. edinst.commdpi.com

Detailed Spectroscopic Assignments and Band Interpretation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light. shu.ac.uk In this compound, the carbonyl (C=O) and oxime (C=N-OH) groups act as chromophores.

The absorption of UV radiation excites electrons from lower energy molecular orbitals (such as non-bonding n orbitals and bonding π orbitals) to higher energy anti-bonding orbitals (π). shu.ac.ukdavuniversity.org The key electronic transitions for molecules with unsaturated centers are typically n → π and π → π. davuniversity.orgbspublications.net The n → π transitions are generally of lower energy and occur at longer wavelengths compared to π → π* transitions. shu.ac.uk

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by factors such as conjugation and the solvent environment. shu.ac.ukmvpsvktcollege.ac.in For instance, conjugation of double bonds typically leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. mvpsvktcollege.ac.in UV-Vis spectroscopy can also be used to study the formation of complexes, as the electronic transitions of the chromophore are often perturbed upon complexation. rsc.org

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Example Functional Groups |

|---|---|---|---|

| π → π | 200 - 500 | 1,000 - 10,000 | Alkenes, Alkynes, Carbonyls, Aromatic compounds |

| n → π | 250 - 600 | 10 - 100 | Carbonyls, Nitro compounds, Oximes |

| n → σ | 150 - 250 | 100 - 3,000 | Ethers, Amines, Sulfides |

| σ → σ | < 150 | Variable | Alkanes |

X-ray Crystallography and Diffraction for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction patterns produced when a crystal is irradiated with X-rays, researchers can calculate a three-dimensional map of the electron density, which reveals atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov

Single Crystal X-ray Diffraction of this compound and Its Adducts

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for the unambiguous determination of the molecular structure of crystalline materials. carleton.eduuni-ulm.de This technique provides detailed information on the internal lattice, including unit cell dimensions, bond lengths, and angles. carleton.edu For this compound, growing a suitable single crystal (typically 10-200 µm in diameter) would be the prerequisite step. warwick.ac.uk Once obtained, the crystal would be exposed to a monochromatic X-ray beam, and the resulting diffraction data would be used to solve its molecular structure. nih.gov

This analysis would yield the precise spatial coordinates of each non-hydrogen atom, confirming the planar arrangement of the oxime and aldehyde groups and providing definitive values for the C=N, N-O, C-C, and C=O bond lengths and the angles between them. Furthermore, SC-XRD can elucidate the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice.

The study of co-crystalline adducts, where this compound is crystallized with another molecule, can also provide significant structural insights. nih.govnih.gov The formation of adducts, for instance with Lewis acids or through hydrogen bonding with other organic molecules, could be comprehensively characterized. rsc.orgrsc.org SC-XRD analysis of such adducts would reveal how this compound interacts with other chemical species, detailing the geometry and nature of these interactions. nih.gov

While specific published crystallographic data for this compound is not available, the table below illustrates the type of information that would be obtained from a successful SC-XRD experiment.

Illustrative Crystallographic Data for a Hypothetical this compound Crystal This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₂H₃NO₂ |

| Formula Weight | 73.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 5.21 |

| c (Å) | 7.89 |

| α (°) | 90 |

| β (°) | 101.5 |

| γ (°) | 90 |

| Volume (ų) | 344.1 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Polymorphs and Bulk Structures

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing polycrystalline materials, where the sample consists of countless tiny, randomly oriented crystallites. creative-biostructure.com Unlike SC-XRD, which requires a single, perfect crystal, PXRD is ideal for the characterization of bulk powder samples. creative-biostructure.com One of the primary applications of PXRD in pharmaceutical and materials science is the identification and characterization of polymorphs—different crystalline forms of the same compound. researchgate.netamericanpharmaceuticalreview.com

Polymorphs can have distinct physical properties, and PXRD is the key method to differentiate them. researchgate.netamericanpharmaceuticalreview.com Each polymorphic form of this compound would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). nih.gov By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorph present or determine if the sample is a mixture of different forms. nih.gov This is crucial for quality control and ensuring consistency in the properties of the bulk material. creative-biostructure.com

The table below provides a hypothetical example of how PXRD data could distinguish between two potential polymorphs of this compound.

Illustrative PXRD Peak Data for Hypothetical this compound Polymorphs This table is for illustrative purposes only, as specific experimental data for this compound polymorphs is not publicly available.

| Polymorph Form A (2θ positions) | Polymorph Form B (2θ positions) |

|---|---|

| 10.2° | 11.5° |

| 15.8° | 16.1° |

| 20.5° | 22.3° |

| 25.1° | 26.0° |

| 30.7° | 31.4° |

Advanced Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of a molecule's elemental formula from its exact mass. While a low-resolution instrument might identify a compound with a nominal mass of 73, HRMS can distinguish between different molecules that share this nominal mass.

For this compound (C₂H₃NO₂), the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated mass can then be compared to the experimentally measured value from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, to confirm its elemental composition. chromatographyonline.comunivie.ac.at

Calculated Exact Mass of this compound and Potential Isobaric Interferences

| Compound | Formula | Nominal Mass | Exact Mass (Monoisotopic) |

|---|---|---|---|

| This compound | C₂H₃NO₂ | 73 | 73.01638 |

| Propionamide | C₃H₇NO | 73 | 73.05276 |

| N,N-Dimethylformamide | C₃H₇NO | 73 | 73.05276 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are then mass-analyzed. wikipedia.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. wikipedia.org

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Its fragmentation in an MS/MS experiment would likely involve the cleavage of the molecule's weakest bonds. Based on its structure (HO-N=CH-CHO), predictable fragmentation pathways include the neutral loss of common small molecules such as water (H₂O), carbon monoxide (CO), or the formyl radical (CHO). Analyzing the masses of the resulting fragment ions provides direct evidence for the connectivity of the atoms within the molecule.

Plausible Fragmentation Pathways for this compound in MS/MS Analysis This table is for illustrative purposes only and represents predicted fragmentation based on chemical principles.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 74.0236 [M+H]⁺ | H₂O (18.0106) | 56.0130 | [C₂H₂NO]⁺ |

| 74.0236 [M+H]⁺ | CO (27.9949) | 46.0287 | [CH₄NO]⁺ |

| 74.0236 [M+H]⁺ | CHO (29.0028) | 45.0208 | [CH₃NO]⁺ |

| 74.0236 [M+H]⁺ | NO (29.9979) | 44.0257 | [C₂H₄O]⁺ |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Oxidation and Reduction Chemistry of the Oxime Functionality

The chemical behavior of glyoxalmonoxime is significantly influenced by its two primary functional groups: the aldehyde and the oxime. The reactivity of each group can be selectively targeted using appropriate reagents.

Oxidation: The aldehyde group in this compound is susceptible to oxidation to form the corresponding glyoxime-carboxylic acid. This transformation can be achieved using various oxidizing agents. Common Cr(VI) reagents, such as potassium dichromate (K₂Cr₂O₇) in acidic solutions, are powerful oxidizing agents capable of this conversion. ucr.edu However, these strong oxidants can sometimes lead to unwanted side reactions or degradation. ucr.edu Milder oxidizing agents are often preferred to ensure the integrity of the oxime group. For instance, selective oxidation of aldehydes can be achieved with reagents like manganese dioxide (MnO₂), although this is typically more effective for allylic and benzylic alcohols. ucr.edu Oxidation is fundamentally a process involving the loss of electrons, often manifesting as a gain of oxygen or loss of hydrogen. geniebook.comlibretexts.org In the oxidation of the aldehyde group of this compound, the carbon atom increases its oxidation state. uleth.ca

Reduction: Both the aldehyde and oxime functionalities can undergo reduction.

Aldehyde Reduction: The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction involves the gain of hydrogen. libretexts.org

Oxime Reduction: The oxime group can be reduced to a primary amine. This transformation typically requires stronger reducing agents than those used for the aldehyde group. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or platinum) or reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. Reduction is defined by the gain of electrons or hydrogen. geniebook.comstudymind.co.uk During the reduction of the oxime, the nitrogen atom gains hydrogen atoms, and the carbon atom's oxidation state decreases.

A summary of common redox reactions for functional groups present in this compound is presented below.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Aldehyde | Oxidation | Potassium Dichromate (K₂Cr₂O₇) | Carboxylic Acid |

| Aldehyde | Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxime | Reduction | Catalytic Hydrogenation (H₂/Pd) | Primary Amine |

Nucleophilic and Electrophilic Reactions Involving the this compound Scaffold

The electronic distribution in this compound creates both electron-deficient (electrophilic) and electron-rich (nucleophilic) centers, making it susceptible to attack by a variety of reagents. researchgate.netunacademy.com

Electrophilic Centers: The primary electrophilic center is the carbonyl carbon of the aldehyde group. This carbon is polarized due to the high electronegativity of the oxygen atom, making it an attractive site for nucleophiles. uleth.ca Another electrophilic site is the sp²-hybridized carbon of the oxime group. Nucleophilic attack on these centers is a key reaction pathway.

Nucleophilic Centers: The oxygen and nitrogen atoms of the oxime group possess lone pairs of electrons and can act as nucleophiles. uleth.ca A nucleophile is a chemical species that donates an electron pair to form a new chemical bond. unacademy.com

Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions. slideshare.net For example, Grignard reagents or organolithium compounds can attack the carbonyl carbon to form a secondary alcohol after workup. Similarly, cyanide ions (CN⁻) can add to the carbonyl group to form a cyanohydrin. slideshare.net

Nucleophilic Substitution: While less common for the C=N bond itself, reactions at the oxime's oxygen or nitrogen can be considered. For instance, the oxygen atom can be alkylated or acylated by electrophiles. In a broader sense, reactions where one nucleophile replaces another are termed nucleophilic substitution. libretexts.org

The general mechanism involves the electron-rich nucleophile attacking the electron-poor electrophile. uleth.ca Species that can act as both nucleophiles and electrophiles are sometimes referred to as amphiphiles. researchgate.net

Tautomerism and Isomerization Pathways

Tautomers are structural isomers that readily interconvert, existing in a dynamic equilibrium. chemaxon.com This phenomenon is crucial to understanding the reactivity of this compound, which can exist in multiple tautomeric forms. numberanalytics.com The most significant equilibrium for this compound is the nitroso-oxime tautomerism.

O=CH-CH=N-OH (Oxime form) ⇌ O=CH-CH₂-N=O (Nitroso form)

This equilibrium involves the formal migration of a hydrogen atom from the oxime's oxygen to the adjacent carbon, accompanied by a shift in the double bonds. chemaxon.com Such isomerizations, involving the migration of a proton, are also known as prototropy. chemaxon.com

The position of the tautomeric equilibrium is governed by the relative thermodynamic stability of the tautomers. numberanalytics.com The Gibbs free energy (ΔG) difference between the forms determines their relative populations at equilibrium. researchgate.net The rate at which this equilibrium is achieved is a matter of kinetics, dictated by the activation energy of the interconversion. muni.cz

Thermodynamics: In many simple oximes, the oxime form is thermodynamically more stable than the nitroso form. Theoretical calculations on related systems, such as silarhodanine, show that relative stability can be quantified by computing the Gibbs free energy for each tautomer. researchgate.net The equilibrium constant (K_T) reflects the ratio of the tautomers and is directly related to the change in Gibbs free energy (ΔG = -RT ln K_T). researchgate.net

Kinetics: The interconversion between tautomers requires overcoming an energy barrier, known as the activation energy. mdpi.com For simple proton transfers, this barrier can be high for an uncatalyzed intramolecular process but is often lowered significantly by catalysts (like acids or bases) or by solvent molecules that facilitate proton shuttling. muni.czrsc.org For example, studies on 2-hydroxypyridine/2-pyridone tautomerization show a high activation barrier for the unimolecular gas-phase reaction, which is substantially reduced in the presence of molecules that can form hydrogen-bonded bridges. mdpi.com

Table of Thermodynamic Parameters for a Model Tautomerization The following data for silarhodanine tautomers illustrates how thermodynamic parameters are evaluated. researchgate.net

| Tautomer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Tautomer A (Global Minimum) | 0.00 | 0.00 |

| Tautomer B | 24.65 | 23.59 |

| Tautomer C | 50.25 | 47.07 |

This table is illustrative, based on data for a different heterocyclic system to demonstrate the principles of thermodynamic analysis of tautomers. researchgate.net

The solvent environment can dramatically influence the position of a tautomeric equilibrium. researchgate.netmdpi.com Solvents can stabilize one tautomer over another through various interactions, such as hydrogen bonding or general polarity effects. sonar.ch

Polarity: Polar solvents tend to favor more polar tautomers. For instance, in the keto-enol tautomerism of 2,4-pentanedione, polar solvents can shift the equilibrium. researchgate.net Similarly, for this compound, a polar solvent would be expected to stabilize the more polar of its tautomers.

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors. researchgate.net They can preferentially solvate and stabilize a tautomer by forming intermolecular hydrogen bonds, disrupting any internal hydrogen bonds that may exist. researchgate.net For example, in a study of 2-hydroxy-Schiff bases, polar protic solvents like methanol (B129727) significantly stabilized the keto form through such interactions. sonar.ch The effect of water molecules in solvating polar centers has been quantified, showing that a specific number of solvent molecules may be involved in creating a stabilizing network. rsc.org

Illustrative Solvent Effects on Tautomeric Equilibrium The tautomeric equilibrium constant (K_T = [keto]/[enol]) for a 2-hydroxy-Schiff base (Compound 5) shows significant solvent dependence. sonar.ch

| Solvent | Dielectric Constant (ε) | K_T |

| Toluene | 2.4 | 0.12 |

| Acetonitrile | 37.5 | 0.22 |

| Methanol | 32.7 | 0.63 |

This data demonstrates that both polarity and the ability to form hydrogen bonds (in the case of methanol) can shift the equilibrium. sonar.ch

Kinetics and Thermodynamics of Tautomeric Equilibria

Cycloaddition and Annulation Reactions for Heterocyclic Synthesis

Cycloaddition and annulation reactions are powerful tools for constructing heterocyclic rings, valued for their efficiency and stereoselectivity. numberanalytics.comrsc.org The functional groups in this compound provide handles for engaging in such reactions.

[3+2] Cycloadditions: The oxime group is a precursor to nitrones, which are classic 1,3-dipoles. A nitrone can be generated from this compound via N-alkylation or oxidation. These nitrones can then react with dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition reaction to yield five-membered heterocycles like isoxazolidines or isoxazolines. 1,3-dipolar cycloadditions are a cornerstone of heterocyclic synthesis. numberanalytics.com

Diels-Alder Reactions: While less direct, certain tautomers or derivatives of this compound might participate as components in Diels-Alder [4+2] cycloadditions. For example, if the diene system can be formed, it could react with a dienophile.

Annulation Reactions: Annulation involves the formation of a new ring onto an existing structure. Nitroalkenes, which are related to the nitroso tautomer of this compound, are known to be excellent building blocks in annulation reactions to form various five-membered nitrogen heterocycles like pyrroles and pyrazoles. chim.it These reactions often proceed through a Michael-initiated ring closure (MIRC) or related pathways. chim.it The synthesis of heterocycles is a major field of application for such reactions. mdpi.com

Mechanistic Elucidation via Kinetic and Spectroscopic Methods

Understanding the intricate mechanisms of the reactions of this compound, including its tautomerization, requires a combination of kinetic and spectroscopic techniques.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying different tautomers in solution, as the chemical shifts of the protons and carbons are sensitive to their chemical environment. For example, NMR studies were used to monitor the reaction between a tetrazine and an amidine, allowing for the observation of reactants and products over time. nih.gov

UV-Vis Spectroscopy: Different tautomers often have distinct electronic absorption spectra. By monitoring the absorbance at specific wavelengths, the position of the equilibrium and the kinetics of interconversion can be studied. muni.cz This method was used to determine the tautomerization constants for 1-hydroxy-2-naphthaldehyde (B49639) Schiff bases in various solvents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can detect the characteristic stretching frequencies of functional groups (e.g., C=O, O-H, C=N, N=O), helping to distinguish between tautomers. researchgate.net

Kinetic Methods:

Flash Photolysis: This technique can be used to study rapid tautomeric equilibria. A short pulse of light perturbs the equilibrium, and the system's relaxation back to the ground state is monitored spectroscopically, yielding kinetic data. muni.cz

Reaction Progress Kinetic Analysis: By continuously monitoring the concentration of reactants and products over the course of a single reaction, detailed kinetic information, such as reaction orders and rate constants, can be determined. rsc.org This approach provides a powerful tool for mechanistic elucidation. rsc.org

These methods, often combined with computational modeling, provide a comprehensive picture of the reaction pathways, transition states, and thermodynamic parameters that define the chemical reactivity of this compound. mdpi.comrsc.org

Coordination Chemistry of Glyoxalmonoxime: Ligand Properties and Metal Complexation

Ligand Behavior and Binding Modes of Glyoxalmonoxime

The behavior of this compound as a ligand is dictated by the presence of nitrogen and oxygen atoms with available lone pairs of electrons, which can form coordinate bonds with a central metal atom. researchgate.net The geometry and electronic structure of the ligand influence its binding preferences and the resulting properties of the metal complexes. Theoretical studies on the molecular structure and hydrogen bonding of this compound provide foundational insights into its potential coordination behavior.

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. nih.gov this compound contains a nitrogen atom in the oxime group and an oxygen atom in the aldehyde group, as well as the oxygen of the oxime's hydroxyl group. This arrangement allows for several potential binding modes.

It can act as a monodentate ligand, coordinating through either the nitrogen or the oxygen atom. More significantly, it has the potential to act as a bidentate chelating agent. Chelation involves the formation of a ring structure containing the metal ion, which generally leads to more stable complexes compared to those with monodentate ligands, an observation known as the chelate effect. researchgate.net In the case of this compound, chelation can occur through:

N,O-coordination: The nitrogen atom of the oxime group and the oxygen atom of the adjacent aldehyde group can coordinate to a metal center, forming a stable five-membered chelate ring. This is a common coordination mode for ligands with similar structural motifs.

The related class of vic-dioximes, such as dimethylglyoxime, are well-known for their ability to form square planar complexes with transition metals like nickel(II) and palladium(II), where they act as bidentate ligands coordinating through their two nitrogen atoms. researchgate.netwikipedia.org By analogy, the N,O-donor set of this compound is expected to form stable chelate complexes with a variety of metal ions.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | Oxime Nitrogen (N) | - |

| Monodentate | Aldehyde Oxygen (O) | - |

| Bidentate (Chelating) | Oxime Nitrogen (N), Aldehyde Oxygen (O) | 5-membered |

The oxime group (-NOH) of this compound contains an acidic proton. In the presence of a metal ion and suitable reaction conditions, this proton can be lost, leading to the coordination of the deprotonated oximate anion. This deprotonation is a common feature in the coordination chemistry of oxime-containing ligands and significantly influences the charge and stability of the resulting complex. researchgate.net

The deprotonation equilibrium can be represented as: Mn+ + H(GMO) ⇌ M(GMO)+ + H+ (where H(GMO) is the neutral this compound ligand and (GMO)- is the deprotonated ligand)

The loss of the proton upon coordination is often confirmed by spectroscopic methods, such as the disappearance of the O-H stretching vibration in the infrared (IR) spectrum of the complex compared to the free ligand. The pH of the reaction medium is a critical factor in controlling this equilibrium; complexation is often favored in neutral to basic conditions where deprotonation is facilitated. This process results in the formation of neutral or charged complexes depending on the oxidation state of the metal and the stoichiometry of the complex. The deprotonation of a ligand can be confirmed through techniques like FT-IR spectroscopy or acid-base titrations. nih.gov

Denticity and Chelation Characteristics

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The choice of solvent, reaction temperature, and pH can influence the stoichiometry and structure of the final product. imist.majournalcjast.com Characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their composition, structure, and properties. researchgate.netajol.info

Table 2: Common Techniques for Characterization of this compound Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Determines the empirical formula and metal-to-ligand stoichiometry. imist.ma |

| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. imist.ma |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in vibrational frequencies (e.g., C=N, C=O, N-O) and the disappearance of the O-H band upon deprotonation. researchgate.net |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, helping to infer the coordination geometry around the metal ion. tsijournals.com |

| Nuclear Magnetic Resonance (NMR) | Shows changes in the chemical shifts of ligand protons and carbons upon coordination, confirming complex formation. researchgate.net |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in assigning the geometry and spin state of the metal ion. tsijournals.com |

Transition metals, with their partially filled d-orbitals, form a wide variety of coordination complexes with diverse geometries and colors. libretexts.org this compound is expected to form stable complexes with first-row transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). The synthesis generally involves mixing an ethanolic solution of the ligand with an aqueous or ethanolic solution of the corresponding metal salt. tsijournals.com

Based on studies of related ligands, the resulting complexes often have a 1:2 metal-to-ligand stoichiometry, for example, [M(GMO)₂]. researchgate.net The geometry of these complexes can vary, with octahedral, tetrahedral, and square planar arrangements being common. imist.malibretexts.org For instance, a copper(II) complex might adopt a square-planar geometry, while a cobalt(II) or zinc(II) complex could be tetrahedral or octahedral, depending on the coordination of additional solvent molecules. imist.ma

While less common than transition metal complexes, main group elements can also form coordination compounds. rsc.orgnih.gov Elements from groups 13, 14, and 15 can act as Lewis acids, accepting electron pairs from ligands like this compound. The coordination chemistry of main group metals with α-diimine ligands, which are structurally related to this compound, has been explored, revealing diverse structures and reactivity. rsc.org

Lanthanide and actinide ions (f-block elements) are characterized by their large ionic radii and high coordination numbers (typically 8 or 9). researchgate.netresearchgate.net They form complexes with chelating ligands containing oxygen and nitrogen donor atoms. nih.gov The synthesis of lanthanide complexes with this compound would likely involve the reaction of lanthanide nitrates or chlorides with the ligand. mdpi.com The resulting complexes could have stoichiometries such as [Ln(GMO)₃] or [Ln(GMO)₃(H₂O)n], where the lanthanide ion achieves a high coordination number by binding to multiple ligands and potentially solvent molecules. researchgate.net The luminescent properties of lanthanide ions like europium(III) and terbium(III) could be sensitized by the coordinated this compound ligand, a phenomenon of significant interest for applications in materials science. rsc.org

Polynuclear complexes contain two or more metal centers held together by bridging ligands. bhu.ac.in this compound, with its multiple donor sites, has the potential to act as a bridging ligand, connecting two metal ions and leading to the formation of dinuclear or polynuclear structures. This can occur if the oxime group coordinates to one metal center while the aldehyde group coordinates to another.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. nobelprize.orguclouvain.be The hydrogen bonding capability of the oxime group in this compound complexes could facilitate the formation of extended supramolecular networks in the solid state. These ordered assemblies can give rise to materials with unique properties and functions. The design of polytopic ligands that can bind multiple metal ions is a key strategy in creating complex polynuclear and supramolecular structures. bhu.ac.in While specific polynuclear assemblies of this compound are not extensively documented, the principles of supramolecular chemistry suggest that such structures are feasible and represent an area for further exploration. u-picardie.fr

Main Group and Lanthanide/Actinide Complexes

Structural Diversity of this compound Metal Complexes

The coordination of this compound to metal centers gives rise to a wide array of structurally diverse complexes. This diversity stems from the ligand's ability to adopt different coordination modes, the variable coordination numbers and geometries preferred by different metal ions, and the extensive network of intermolecular interactions that can form in the solid state. uzh.ch The structural variety available in transition metal complexes often surpasses that of purely organic compounds, allowing for fine-tuning of their physical and chemical properties. uzh.chnih.gov

Coordination Geometries and Stereochemistry

The geometry of a metal complex is primarily determined by the coordination number of the central metal ion. libretexts.orglibretexts.org this compound, with its nitrogen and oxygen donor atoms, can act as a versatile ligand, leading to various coordination environments. Common geometries for transition metal complexes include octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4). ntu.edu.sg

In a typical scenario, this compound can act as a bidentate ligand, coordinating to a metal through the nitrogen of the oxime group and the oxygen of the carbonyl group, forming a stable five-membered chelate ring. nih.gov This bidentate nature allows for the formation of complexes with different stoichiometries and, consequently, different geometries.

Octahedral Complexes : With a metal-to-ligand ratio of 1:2, a six-coordinate octahedral complex can be formed, often with the general formula [M(GMO)₂X₂], where GMO represents the this compound ligand and X represents a monodentate ligand (such as a halide or water molecule). These octahedral complexes can exhibit stereoisomerism. ntu.edu.sg The two X ligands can be arranged adjacent to each other, resulting in a cis isomer, or on opposite sides of the metal center, forming a trans isomer. ntu.edu.sg

Tetrahedral and Square Planar Complexes : Four-coordinate complexes, typically with a 1:1 or 1:2 metal-to-ligand ratio (e.g., [M(GMO)X₂] or [M(GMO)₂]), can adopt either a tetrahedral or a square planar geometry. libretexts.org The choice between these geometries is influenced by the electronic configuration of the metal ion (d-electron count) and steric factors. libretexts.orguomustansiriyah.edu.iq For instance, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) have a strong preference for square planar geometry. libretexts.org

The stereochemistry of these complexes is a critical factor that dictates their properties and potential applications. numberanalytics.com The rigid arrangement of ligands in a specific spatial orientation can influence the complex's reactivity and intermolecular interactions. numberanalytics.comlibretexts.org

| Metal:Ligand Ratio | Coordination Number | Common Geometry | Potential Stereoisomers | Example Formula |

|---|---|---|---|---|

| 1:3 | 6 | Octahedral | Facial (fac), Meridional (mer) | [M(GMO)₃] |

| 1:2 | 6 | Octahedral | Cis, Trans | [M(GMO)₂X₂] |

| 1:2 | 4 | Square Planar / Tetrahedral | Cis, Trans (for Square Planar) | [M(GMO)₂] |

| 1:1 | 4 | Square Planar / Tetrahedral | None for simple cases | [M(GMO)X₂] |

Hydrogen Bonding and Crystal Engineering in Complexes

Crystal engineering is the practice of designing solid-state structures with desired properties by controlling intermolecular interactions. numberanalytics.comusherbrooke.ca In the context of this compound complexes, hydrogen bonding is a dominant force in the assembly of supramolecular architectures. The this compound ligand contains a hydroxyl group (-OH) on the oxime function, which is an excellent hydrogen bond donor, and a carbonyl oxygen atom (C=O), which is an effective hydrogen bond acceptor.

These functional groups facilitate the formation of robust hydrogen bonds, such as O-H···O, which can link individual complex units together. ias.ac.in This self-assembly can lead to the formation of extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. rsc.org The specific arrangement and dimensionality of these networks are influenced by the geometry of the metal complex, the presence of co-ligands, and any solvent molecules incorporated into the crystal lattice. rsc.orguct.ac.za

The principles of crystal engineering can be used to rationally design materials with specific properties. numberanalytics.com For example, by modifying the ligands or metal ions, it is possible to control the porosity or dimensionality of the resulting coordination polymer, which can be relevant for applications in catalysis or materials science. rsc.org The study of hydrogen bonding patterns provides crucial insights into how molecules recognize each other and pack in the crystalline state. frontiersin.orgresearchgate.net

| Functional Group on GMO | Potential Role | Possible Hydrogen Bond Interaction |

|---|---|---|

| Oxime (-N-OH) | Donor | O-H···O (with carbonyl or another oxime) |

| Carbonyl (C=O) | Acceptor | C=O···H-O (with oxime) |

| Oxime Nitrogen (-N-OH) | Acceptor | C-H···N or O-H···N |

Redox Properties and Electrochemistry of Metal Complexes

The redox activity of transition metal complexes is a fundamental property that underpins their roles in catalysis and bioinorganic chemistry. nih.govjuniperpublishers.com Metal complexes can undergo oxidation or reduction, involving either the central metal ion or the surrounding ligands. juniperpublishers.commdpi.com

Coordination of a this compound ligand to a metal ion significantly influences the metal's redox potential (the ease with which it gains or loses electrons). The ligand field created by the donor atoms alters the energy levels of the metal's d-orbitals, which can stabilize or destabilize certain oxidation states. nih.gov For example, ligands that are strong sigma donors can stabilize higher oxidation states of the metal, making the complex harder to reduce (shifting the redox potential to a more negative value) compared to the free aqua ion. nih.gov

Furthermore, the this compound ligand itself may be redox-active. Its conjugated π-system could potentially accept or donate electrons, participating directly in the redox chemistry of the complex. mdpi.com This dual redox capability, involving both the metal and the ligand, can lead to complexes with rich and tunable electrochemical behavior. mdpi.com

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating these properties. nih.govrsc.org A cyclic voltammetry experiment can determine the reduction and oxidation potentials of a complex, providing information on the stability of different electronic states and the reversibility of the redox processes. nih.gov For instance, a reversible wave in a voltammogram indicates that both the oxidized and reduced forms of the complex are stable on the timescale of the experiment. nih.gov The study of such redox behavior is crucial for designing complexes for applications in electrocatalysis or as models for metalloenzymes. nih.govosti.gov

| Redox Process | Description | Influencing Factors |

|---|---|---|

| Metal-Centered | The central metal ion changes its oxidation state (e.g., M³⁺ + e⁻ ⇌ M²⁺). | Nature of the metal, ligand donor strength, coordination geometry. nih.gov |

| Ligand-Centered | The this compound ligand is oxidized or reduced. | Electronic structure of the ligand, presence of conjugated systems. |

| Complex-Centered | Both metal and ligand orbitals are involved in the redox process. | Degree of metal-ligand orbital mixing. mdpi.com |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis.springer.comrsc.orgiboview.orgrsc.org

The electronic structure and bonding of glyoxalmonoxime have been elucidated through various computational methods, providing insights into its stability and reactivity. These theoretical approaches are crucial for understanding the fundamental properties of the molecule at an atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles.cp2k.orgresearchgate.net

Density Functional Theory (DFT) has become a principal tool for investigating the geometric and energetic properties of molecular systems, including this compound. globalauthorid.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.net This involves finding the minimum energy structure on the potential energy surface.

Various DFT functionals and basis sets can be utilized to achieve a balance between computational cost and accuracy. nih.gov For instance, the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p) is commonly used for reliable geometry optimizations and vibrational frequency calculations. ripublication.com The process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, resulting in an optimized geometry. researchgate.net These optimized structures are crucial for subsequent calculations of other molecular properties.

Conformational Analysis and Potential Energy Surfaces.globalauthorid.comarxiv.orgqcware.comlibretexts.org

The flexibility of this compound allows it to exist in different spatial arrangements, known as conformations, which arise from rotation around its single bonds. Conformational analysis involves studying the energies of these different conformations to identify the most stable ones. libretexts.org

A potential energy surface (PES) maps the energy of the molecule as a function of its geometric parameters, such as bond rotation angles. qcware.com By exploring the PES, researchers can identify energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. arxiv.org For this compound, the relative orientation of the hydroxyl group with respect to the carbonyl and imine groups is a key factor in determining conformational preferences. Computational studies have shown that specific conformations are stabilized by intramolecular hydrogen bonding. globalauthorid.com

Reaction Mechanism Pathway Exploration and Transition State Characterization.savemyexams.comlibretexts.orgarxiv.orgrsc.orgchemguide.co.uk

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction mechanisms, including the structures of short-lived intermediates and transition states. libretexts.orgarxiv.org

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org Characterizing the geometry and energy of the transition state is essential for understanding the kinetics and feasibility of a reaction. savemyexams.com Theoretical methods can be used to explore various reaction pathways, such as isomerization or decomposition, providing detailed insights that are often difficult to obtain experimentally. rsc.orgresearchgate.net

Spectroscopic Parameter Prediction and Interpretation.mdpi.comarxiv.orgmpg.de

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, aiding in the analysis of experimental data.

Computational NMR, IR, and UV-Vis Spectra.ripublication.comschrodinger.comlehigh.eduarxiv.orgimgroupofresearchers.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in the nuclear magnetic resonance (NMR) spectrum. nih.govripublication.com These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation. nih.gov By comparing calculated and experimental spectra, the specific conformation or isomer of this compound can be identified. schrodinger.com

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated using methods like DFT. ripublication.com Each vibrational mode corresponds to a specific type of bond stretching or bending. The calculated IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to particular molecular motions.

UV-Vis Spectroscopy: The electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. imgroupofresearchers.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations, which are related to the molecule's chromophores. imgroupofresearchers.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Bromoethane |

| 1-Bromopropane |

| Propan-1-ol |

Interactive Data Table: Comparison of Computational Methods for Geometry Optimization

| Method | Basis Set | Relative Computational Cost | Typical Accuracy |

| Hartree-Fock (HF) | 6-31G(d) | Low | Moderate |

| B3LYP (DFT) | 6-311++G(d,p) | Medium | Good |

| MP2 | cc-pVTZ | High | Very Good |

| CCSD(T) | aug-cc-pVTZ | Very High | Excellent |

Vibrational Frequency Analysis and Normal Mode Assignments

Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a powerful tool for elucidating the structural characteristics of this compound. mdpi.com Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. acs.org

The vibrational spectrum of this compound is complex due to the various functional groups present and the possibility of different conformations. researchgate.net Key vibrational modes include the stretching and bending of O-H, C-H, C=O, C=N, and N-O groups. The analysis is further complicated by potential intramolecular hydrogen bonding and vibronic coupling effects, where the interaction between electronic states and vibrational modes can influence the spectral features. acs.orgscience.gov

Studies have focused on assigning the observed frequencies to specific atomic and group motions within the molecule, known as normal modes. mdpi.comscience.gov For instance, the O-H stretching frequency is a sensitive indicator of hydrogen bonding. The C=O and C=N stretching frequencies provide insight into the electronic structure and conjugation within the molecule.

Below is a table summarizing theoretically calculated and experimentally observed vibrational frequencies for key functional groups in this compound. These assignments are based on DFT calculations, which help to resolve ambiguities in experimental spectra. acs.orgresearchgate.net

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H | Stretching | Data not available | Data not available |

| C-H | Stretching | Data not available | Data not available |

| C=O | Stretching | ~1715 | Data not available |

| C=N | Stretching | ~1560 (in enol-imine tautomer) | Data not available |

| N-O | Stretching | Data not available | Data not available |

| O-H | Bending | Data not available | Data not available |

| C-H | Bending | Data not available | Data not available |

The mixing of vibrational modes can complicate simple assignments based on a zero-order normal mode representation. science.gov Advanced theoretical approaches, such as those including vibronic coupling, are sometimes necessary for a definitive assignment of the infrared spectra. science.gov These methods allow for the visualization of wavefunctions and provide a deeper understanding of the effects of higher-order couplings on the vibrational spectrum. science.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utep.edumdpi.com For this compound, MD simulations can provide valuable insights into its conformational dynamics, the influence of solvent molecules on its structure and behavior, and the thermodynamics of processes like tautomerization. nih.govepfl.ch

These simulations model the interactions between atoms using force fields, which are sets of parameters that describe the potential energy of the system. epfl.ch By integrating Newton's laws of motion, the trajectory of each atom can be followed, revealing how the molecule flexes, rotates, and interacts with its environment. utep.edu

A key area of investigation for this compound is the effect of solvents on its structural stability and tautomeric equilibrium. researchgate.net Self-consistent reaction field (SCRF) calculations, a method that can be incorporated into MD simulations, have shown that the polarity of the solvent can significantly influence which tautomeric form is more stable. researchgate.net For example, while one form may be favored in the gas phase, a different tautomer, such as the keto-amine form, can become more stable in protic polar solvents. researchgate.net This is due to the differential solvation of the various functional groups in the molecule.

MD simulations can also be used to explore:

Conformational Landscapes: Identifying the most stable conformations of this compound and the energy barriers between them.

Hydrogen Bonding Dynamics: Studying the formation and breaking of intramolecular and intermolecular hydrogen bonds, which play a crucial role in its chemical properties. deadnet.se

Solvent Shell Structure: Characterizing how solvent molecules arrange themselves around the solute, which can impact reactivity.

While specific MD simulation studies detailing the dynamic behavior of this compound are not extensively covered in the provided search results, the principles of the technique are well-established for studying similar molecular systems. mdpi.comgalaxyproject.org Such simulations would be invaluable for understanding the link between its structure, dynamics, and function in different environments.

Ligand Field Theory and Electronic Transitions in Metal Complexes

When this compound acts as a ligand and coordinates to a transition metal ion, the resulting complex often exhibits distinct colors and electronic properties. wikipedia.org Ligand Field Theory (LFT) provides a framework for understanding the bonding and electronic structure of these coordination complexes. wikipedia.orgyoutube.com LFT is an extension of Crystal Field Theory and incorporates principles of Molecular Orbital Theory to describe the interaction between the metal's d-orbitals and the ligand's orbitals. wikipedia.org

The formation of a coordination complex involves the donation of electron pairs from the ligand (this compound) to the empty or partially filled d-orbitals of the transition metal. nowgonggirlscollege.co.in According to LFT, this interaction removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. libretexts.org The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex (e.g., octahedral, tetrahedral), the nature of the metal ion, and the strength of the ligand field created by the surrounding ligands. libretexts.orguwimona.edu.jm

The electronic transitions between these split d-orbitals are responsible for the absorption of light in the visible region of the electromagnetic spectrum, which gives the complex its color. libretexts.org These are known as d-d transitions. libretexts.org The energy of the absorbed light corresponds to the energy difference between the d-orbital levels.

The intensity and position of these absorption bands in the electronic spectrum of a this compound-metal complex can be predicted and interpreted using LFT. eolss.net The selection rules for electronic transitions, such as the Laporte rule (Δl = ±1) and the spin selection rule (ΔS = 0), determine whether a transition is "allowed" or "forbidden," which in turn affects the intensity of the corresponding absorption band. libretexts.orguomustansiriyah.edu.iq For instance, in centrosymmetric complexes like octahedral ones, d-d transitions are Laporte-forbidden and thus typically have low intensities. uomustansiriyah.edu.iq

The nature of this compound as a ligand, including its ability to participate in π-bonding with the metal, can also influence the electronic structure and the resulting spectrum. wikipedia.org While specific experimental data on the electronic transitions of this compound metal complexes are not detailed in the provided search results, the theoretical principles of LFT provide a robust foundation for their analysis and prediction. nih.govcbpbu.ac.in

Applications in Advanced Analytical Chemistry and Material Science

Glyoxalmonoxime as a Reagent in Analytical Chemistry

A reagent is a substance or compound added to a system to cause a chemical reaction or to test if a reaction occurs. thieme-connect.comrsc.org In analytical chemistry, reagents are crucial for identifying and quantifying substances. researchgate.netgoogle.com this compound serves as an effective analytical reagent due to its reactivity and ability to form distinct products that can be easily detected and measured.

Chemosensors are molecular structures that can detect and signal the presence of specific analytes, such as metal ions, through a measurable change, often optical (colorimetric or fluorescent). ias.ac.inamazonaws.com These sensors typically consist of a binding site (receptor) for the analyte and a signaling unit (fluorophore or chromophore). amazonaws.com The binding of a metal ion to the receptor induces a change in the electronic properties of the signaling unit, leading to a detectable response. rsc.orgmdpi.commdpi.comwestminster.ac.uk

While direct applications of this compound as a chemosensor are not extensively documented, its structural features make it a promising candidate for this purpose. The oxime group is a known chelating agent for various metal ions. Furthermore, studies have investigated the excited-state intramolecular proton-transfer (ESIPT) properties of this compound. science.gov The ESIPT mechanism is a key process in many fluorescent chemosensors, where the binding of an analyte alters the proton transfer pathway, resulting in a change in fluorescence. science.gov The this compound molecule possesses two distinct oxygen atoms, one acting as a hydrogen donor and the other as an acceptor, which is a prerequisite for such proton transfer dynamics. science.gov This intrinsic property suggests its potential for development into selective and sensitive fluorescent probes for detecting specific metal ions.

Colorimetry and spectrophotometry are analytical techniques used to determine the concentration of colored compounds in a solution. rsc.org These methods rely on Beer's Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte. rsc.org A reaction that produces a colored product from a colorless analyte can be used for quantitative analysis. nih.gov

This compound can be utilized in such determinations. For instance, the reaction of glyoxal (B1671930) with hydroxylamine (B1172632) to form oximes is a known process. google.comgoogle.com While some methods focus on the formation of glyoxal dioxime, the formation of the monoxime is also a theoretical possibility that can be exploited. google.comgoogle.com The reaction of oximes with certain reagents under strongly acidic conditions can produce colored chromophores. A well-known example, though involving a related compound, is the use of diacetyl monoxime for the colorimetric determination of urea, which forms a colored product with a peak absorbance at 520 nm. research-solution.com This principle can be extended to this compound, where its reaction to form a specific, colored complex with an analyte or reagent would allow for its quantification using spectrophotometry.

Table 1: Comparison of Related Oxime-Based Colorimetric Methods

| Analyte | Reagent | Chromophore Product | Peak Absorbance (λmax) |

| Urea | Diacetyl Monoxime | Red diazine derivative | 520 nm research-solution.com |

| Glucosamine | Si(IV)-Mo(VI) solution | Blue molybdosilicate anion | Not specified nih.gov |

| Glucose | Si(IV)-Mo(VI) solution | Blue molybdosilicate anion | Not specified nih.gov |

This table presents data for related compounds to illustrate the principle of colorimetric determination using oximes and other reagents that form colored products.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and analyzing components of a mixture. sjofsciences.comjournalajacr.com However, some analytes are not suitable for direct analysis because they are not volatile enough for GC or lack a detectable chromophore for HPLC's UV detector. journalajacr.comsigmaaldrich.com Chemical derivatization is a technique used to modify such analytes to make them more amenable to chromatographic analysis. research-solution.comjournalajacr.com A derivatizing agent reacts with the analyte to form a derivative with improved properties, such as increased volatility, thermal stability, or detector response. sigmaaldrich.comnih.govresearchgate.net

This compound itself can be the product of a derivatization reaction used to detect other molecules. A notable application is in the analysis of glyoxal, glyoxylic acid, and acetaldehyde. A high-performance liquid chromatography (HPLC) method involves reacting these aldehydes with hydroxylamine hydrochloride as a derivatization reagent to form their corresponding oxime derivatives. google.com These oximated products, including this compound and glyoxal dioxime, can then be separated and quantified by HPLC with UV detection. google.com This process allows for the sensitive and selective determination of these aldehydes, which might otherwise be difficult to analyze simultaneously. google.com

Table 2: HPLC Derivatization for Aldehyde Analysis

| Analyte(s) | Derivatizing Agent | Derivative(s) Formed | Analytical Technique |

| Glyoxal, Glyoxylic Acid, Acetaldehyde | Hydroxylamine Hydrochloride | This compound, Glyoxal dioxime, etc. | HPLC with UV detection google.com |

| Glyoxal | 3-methyl-2-benzothiazolone hydrazone (MBTH) | Glyoxal-MBTH derivative | HPLC with UV detection google.com |

Colorimetric and Spectrophotometric Determinations

This compound in Catalysis

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. researchgate.net They are broadly classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. nih.gov Metal complexes, in particular, are widely used as catalysts in both organic synthesis and industrial processes. rsc.orgias.ac.inresearchgate.netresearchgate.net

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. nih.gov This allows for high interaction between the catalyst and reactant molecules, often leading to high selectivity and mild reaction conditions. [11 from previous search] Transition metal complexes are frequently employed as homogeneous catalysts. ias.ac.in Ligands coordinated to the metal center play a crucial role in tuning the catalyst's activity and selectivity.

While specific examples of this compound itself as a ligand in a widely used homogeneous catalyst are scarce, its structural relatives are prominent. For instance, diimine ligands derived from glyoxal, such as glyoxal-bis(mesitylimine), are used to form metal complexes that catalyze various organic transformations. wikipedia.org The fundamental ability of the oxime group in this compound to coordinate with metal ions suggests its potential to be part of novel homogeneous catalysts. researchgate.netresearchgate.net

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. [4, 27 from previous search] These catalysts are advantageous for their ease of separation from the reaction mixture and their robustness. nih.gov

This compound has been shown to participate in reactions involving heterogeneous catalysts. One documented example is the catalytic hydrogenation of glyoxal monoxime in an acetic acid solution using a palladium catalyst. scispace.com In this reaction, the solid palladium catalyst facilitates the reduction of the oxime to yield phenylethanolamine. scispace.com Additionally, this compound serves as a precursor for other compounds that can be used in catalytic systems. For example, it can be used to synthesize 2-alkyltriazole-1-oxides, which can then undergo bromination using an iron catalyst, a heterogeneous process. scispace.com The interaction of this compound with solid catalyst surfaces highlights its role as a reactant in important heterogeneously catalyzed transformations.

Ligand Role in Catalytic Cycle and Selectivity

The efficacy and selectivity of a catalytic cycle are profoundly influenced by the ligands attached to the metal center. numberanalytics.com Ligands can modulate the electronic and steric environment of the catalyst, thereby dictating its activity and the stereochemical outcome of the reaction. numberanalytics.com this compound, with its nitrogen and oxygen donor atoms, can coordinate with metal ions, influencing the catalytic process.

The structure of the ligand is a key determinant of selectivity in catalysis. nih.gov By modifying the ligand scaffold, chemists can fine-tune the catalyst's properties to favor the formation of a specific product isomer. nih.govincatt.nl While specific studies detailing this compound's direct and extensive use as a primary ligand in widely commercialized catalytic processes are not broadly documented in the provided results, its structural motifs are found in more complex molecules that are investigated for their catalytic and coordination properties. weebly.comresearchgate.net The fundamental principles of ligand-metal interaction suggest that the bidentate nature of this compound could stabilize catalytic intermediates and influence the regioselectivity and stereoselectivity of a reaction.

Precursors for Functional Materials and Polymers

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgcost.eu These materials have garnered significant attention due to their high porosity, large surface areas, and tunable structures, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. wikipedia.orgmdpi.com

The synthesis of MOFs relies on the self-assembly of metal nodes and organic linkers. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic ligand. wikipedia.org this compound, with its potential to act as a bridging ligand, can be envisioned as a component in the construction of novel coordination polymers and MOFs. Its bifunctional nature allows it to connect multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. wikipedia.org

For instance, the nitrogen and oxygen atoms of the oxime group can coordinate to different metal ions, facilitating the assembly of extended structures. While the direct use of this compound as a primary linker in well-known MOFs is not extensively highlighted in the search results, the principles of MOF chemistry suggest its potential as a building block. wikipedia.orgmdpi.com The functional groups within this compound could also be modified to introduce specific properties into the resulting MOF, such as enhanced catalytic activity or selective guest binding. The functionalization of organic linkers is a common strategy to tailor the properties of MOFs for specific applications. mdpi.com

Precursors for Nanomaterials and Coatings

This compound can also serve as a precursor for the synthesis of nanomaterials and the development of functional coatings. deadnet.se The study of intermolecular interactions, such as hydrogen bonding, is crucial for understanding self-assembly processes and the design of new nanomaterials. deadnet.se Theoretical studies have investigated the molecular structures and hydrogen bonding interactions in this compound and its derivatives. weebly.commdpi-res.com